2-Methyl-1-butene

Polymer chemistry Oligomer synthesis Kinetic control

2-Methyl-1-butene (2M1B), CAS 26760-64-5, is a branched C5 alkene. It is a colorless, volatile liquid with a disagreeable odor, insoluble in water and less dense than water.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 26760-64-5
Cat. No. B3422776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-butene
CAS26760-64-5
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCCC(=C)C
InChIInChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
InChIKeyMHNNAWXXUZQSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
9.27e-04 M
Sol in alcohol, ether, benzene
In water, 130 mg/l @ 20 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-butene (CAS 26760-64-5) for Research and Industrial Applications: A Branched C5 Alkene


2-Methyl-1-butene (2M1B), CAS 26760-64-5, is a branched C5 alkene. It is a colorless, volatile liquid with a disagreeable odor, insoluble in water and less dense than water [1]. It has a boiling point of 31.2 °C, a melting point of -137.5 °C, and a density of 0.6504 g/cm³ at 20 °C [2]. Its high vapor pressure of 610 mm Hg [3] leads to rapid volatilization from water, with a calculated Henry's Law constant of 0.43 atm-cu m/mole [3]. Structurally, it is but-1-ene with a methyl substituent at position 2 [1]. The compound is a key intermediate in the synthesis of chemicals, polymers, and fuel additives, but its procurement should be driven by specific performance metrics that differentiate it from its isomers.

Why Generic Substitution Fails for 2-Methyl-1-butene (CAS 26760-64-5): Structural Nuances Drive Performance


In scientific and industrial applications, 2-methyl-1-butene (2M1B) is not directly interchangeable with its isomers (e.g., 2-methyl-2-butene, 3-methyl-1-butene) or other C5 alkenes (e.g., 1-pentene). The position of the double bond and the degree of alkyl substitution on the alkene carbon significantly alter key thermodynamic and kinetic properties. For instance, the thermodynamic stability of 2M1B is 6.490 kcal/mol lower than its more substituted isomer, 2-methyl-2-butene [1]. This energetic difference directly influences its reactivity in polymerization [2] and etherification [3]. Furthermore, its distinct combustion chemistry, characterized by specific ignition delay times and CO formation profiles , means that substituting it with a more reactive (e.g., 3M1B) or more stable (e.g., 2M2B) isomer would fundamentally alter the performance of fuel blends or kinetic models. Therefore, procurement must be based on the specific, quantifiable characteristics detailed below.

2-Methyl-1-butene (CAS 26760-64-5): Quantified Performance Advantages Over Comparators


Thermal Polymerization Rate: Intermediate Reactivity for Controlled Oligomer Synthesis

2-Methyl-1-butene (2M1B) exhibits an intermediate thermal polymerization rate among C5 alkenes, offering a unique kinetic window for controlled oligomerization. At 260-270°C and 1000-3000 kg/cm², its polymerization rate is slower than that of 1-pentene and 3-methyl-1-butene, but faster than that of 2-methyl-2-butene and 2-pentene [1]. This intermediate reactivity allows for more controlled synthesis of oligomers compared to the rapidly polymerizing 1-pentene, while providing faster throughput than the sluggish 2-methyl-2-butene.

Polymer chemistry Oligomer synthesis Kinetic control

Combustion Kinetics: Distinct Ignition and Decomposition Profile for Fuel Formulation

In combustion environments, 2-methyl-1-butene (2M1B) exhibits a unique reactivity profile compared to its isomers. Shock tube experiments reveal that while 3-methyl-1-butene ignites significantly faster, 2M1B dissociates earlier but ignites later than 2-methyl-2-butene . This distinct behavior, measured as ignition delay times at 1350-1630 K and 8.3-10.5 atm with stoichiometric fuel/oxidizer mixtures, is critical for formulating fuel blends with specific combustion properties .

Combustion chemistry Fuel additives Kinetic modeling

Etherification Reactivity: Higher Activity and Lower Energy Barrier for TAME/TAEE Synthesis

For the synthesis of high-octane fuel additives like TAME (tert-amyl methyl ether) or TAEE (tert-amyl ethyl ether), 2-methyl-1-butene (2M1B) demonstrates superior reactivity over its isomer, 2-methyl-2-butene (2M2B). Studies show 2M1B is more reactive in etherification reactions with ethanol, and its activation energy for the process is also lower than that of 2M2B [1]. This means 2M1B will be consumed faster under identical catalytic conditions, potentially improving process throughput and selectivity.

Fuel additives Etherification Catalysis

Cationic Polymerization: Faster Initiation Enabling Higher Molecular Weight Polymers

In cationic polymerization, 2-methyl-1-butene (2M1B) polymerizes more quickly than its isomer, 2-methyl-2-butene (2M2B), at low temperatures [1]. This higher polymerization rate allows 2M1B to produce methanol-insoluble polymers, whereas 2M2B yields only methanol-soluble oligomers under identical conditions [1]. This difference is critical for applications requiring higher molecular weight materials.

Polymer science Cationic polymerization Molecular weight control

Optimal Application Scenarios for 2-Methyl-1-butene (CAS 26760-64-5) Based on Quantified Differentiation


Controlled Oligomer Synthesis via High-Pressure Thermal Polymerization

2-Methyl-1-butene (2M1B) is uniquely suited for high-pressure thermal polymerization processes where controlled, intermediate reaction rates are required to produce specific oligomer distributions. Its polymerization rate, which is slower than 1-pentene but faster than 2-methyl-2-butene at 260-270°C and 1000-3000 kg/cm² [1], allows for better kinetic control, mitigating the risk of runaway reactions and enabling the synthesis of targeted molecular weight fractions.

Formulation of Specialty Fuel Blends with Tailored Ignition Characteristics

The distinct combustion profile of 2M1B—characterized by earlier dissociation but later ignition compared to 2M2B at 1350-1630 K and 8.3-10.5 atm [1]—makes it a valuable component for formulating high-performance or specialty fuels. Its inclusion in a pentene isomer blend can be strategically used to fine-tune the overall ignition delay time and heat release rate of the fuel mixture, enabling optimization for specific engine or combustion device requirements.

Production of Tertiary Amyl Ethers (TAME/TAEE) with Enhanced Process Efficiency

In the industrial synthesis of gasoline oxygenates like TAME (tert-amyl methyl ether) and TAEE (tert-amyl ethyl ether), 2M1B is a preferred reactant over its isomer 2M2B due to its higher reactivity and lower activation energy in etherification [1]. Utilizing a feed rich in 2M1B can accelerate reaction kinetics, potentially allowing for reduced catalyst volume, lower operating temperatures, or higher space-time yields in continuous production processes.

Synthesis of Higher Molecular Weight Polymers via Cationic Routes

2M1B is the monomer of choice for cationic polymerizations at low temperatures (e.g., -78°C with titanium tetrachloride) when the goal is to produce methanol-insoluble, higher molecular weight polymers [1]. Its faster polymerization rate compared to 2M2B and its ability to yield an insoluble product under identical conditions make it essential for this specific class of polymeric materials, where 2M2B would only produce low molecular weight oligomers.

Technical Documentation Hub

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